![molecular formula C23H29N3O3 B5021921 N-(3-methoxybenzyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5021921.png)
N-(3-methoxybenzyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxybenzyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and has been shown to have promising effects in various studies.
Mécanisme D'action
MP-10 acts as a selective dopamine D3 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to be responsible for its neuroprotective effects and its ability to improve cognitive function.
Biochemical and physiological effects:
MP-10 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter systems, the reduction of oxidative stress, and the inhibition of neuroinflammation. These effects are thought to be responsible for its therapeutic potential in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MP-10 in lab experiments include its specificity for dopamine D3 receptors and its ability to cross the blood-brain barrier. However, limitations include the complex synthesis process and the need for expertise in organic chemistry.
Orientations Futures
There are several future directions for research on MP-10, including:
1. Further studies on its neuroprotective effects and its potential therapeutic applications in neurological disorders.
2. Investigation of its effects on other neurotransmitter systems and its potential use in the treatment of other disorders.
3. Development of more efficient synthesis methods for MP-10 to facilitate its use in research.
4. Investigation of the potential side effects of MP-10 and its safety profile.
In conclusion, MP-10 is a chemical compound that has shown promising effects in scientific research for its potential therapeutic applications in neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research is needed to fully understand its therapeutic potential and its safety profile.
Méthodes De Synthèse
The synthesis of MP-10 involves several steps, including the reaction of 3-methoxybenzylamine with 3-oxo-1-(3-phenylpropyl)-2-piperazinecarboxylic acid, followed by acetylation with acetic anhydride. The final product is then purified through recrystallization. The synthesis of MP-10 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
MP-10 has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that MP-10 has neuroprotective effects and can improve cognitive function in animal models.
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-29-20-11-5-9-19(15-20)17-25-22(27)16-21-23(28)24-12-14-26(21)13-6-10-18-7-3-2-4-8-18/h2-5,7-9,11,15,21H,6,10,12-14,16-17H2,1H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJCCGCPNKKVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2C(=O)NCCN2CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1-naphthylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5021838.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5021851.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5021855.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5021867.png)
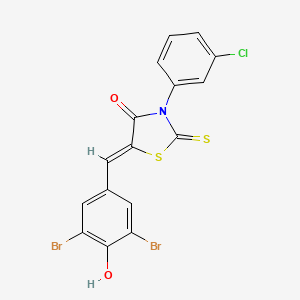
![8-(1-benzofuran-2-ylmethyl)-1-(2-phenylethyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5021883.png)
![N-[(4-methylphenyl)sulfonyl]-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5021888.png)
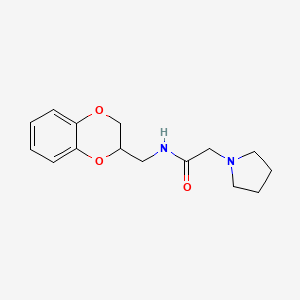
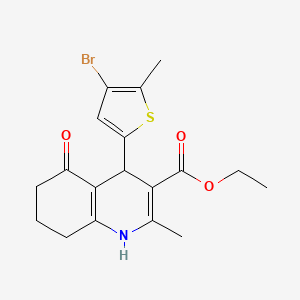
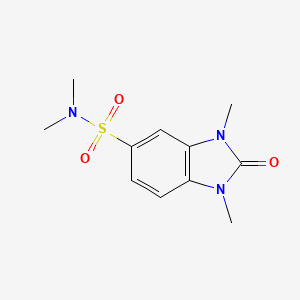
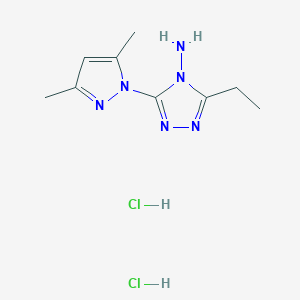
![3-(3-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5021932.png)
![N-({[2-(dimethylamino)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5021945.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5021947.png)